Stypoldione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

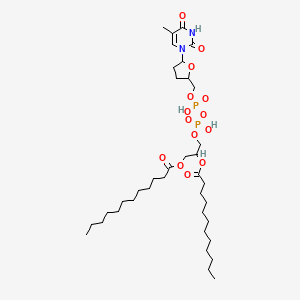

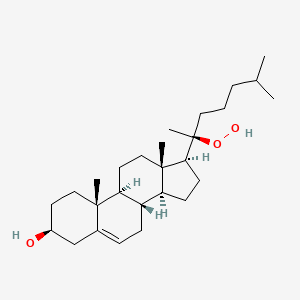

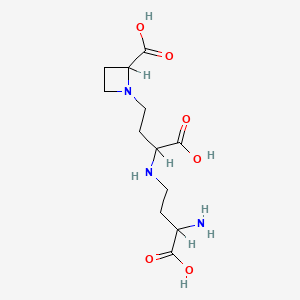

Stypoldione is an ortho-quinone monoalcohol with a molecular weight of 426 . It is derived from the brown seaweed Stypopodium zonale . It was discovered during a study by Gerwick & Fenical (1981) which was investigating mechanisms of chemical defense against foraging in the marine environment .

Synthesis Analysis

The synthesis of this compound involves a biomimetic approach to the novel spirobenzoquinonefuran unit . This strategy has close similarities to the probable biogenesis of this portion of the natural product .Molecular Structure Analysis

This compound has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .Chemical Reactions Analysis

This compound is known to react covalently with the sulfhydryl groups of a number of proteins including tubulin and with sulfhydryl groups of peptides and small molecules . Thus, this compound could potentially react with a large number of cellular targets .Physical And Chemical Properties Analysis

This compound has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .Applications De Recherche Scientifique

Pharmacological Properties

Stypoldione, derived from the brown seaweed Stypopodium zonale, exhibits interesting pharmacological properties. Initially discovered for its ichthyotoxicity (toxicity to fish), it represents a significant chemical defense mechanism in marine environments. Notably, it was chosen for further study due to its chemical stability, despite not being the most potent compound extracted from the alga (O’Brien et al., 1984).

Cell Division Inhibition

This compound has been found to inhibit cell division in marine embryos and mammalian cell cultures. This inhibition might be attributed to its interaction with microtubules, crucial components in cell division, and its ability to covalently bind with the sulfhydryl groups of proteins like tubulin (O'Brien et al., 1989).

Molecular Interaction

This compound's o-quinone functional group enables it to bind covalently to the sulfhydryl groups of thiol-containing compounds. This interaction is hypothesized to be the basis for its biological actions, including the inhibition of various biological processes (O'Brien et al., 1986).

Synthetic Applications

Efforts have been made in the formal total synthesis of this compound, using photochemically triggered electron transfer to initiate biomimetic-type cascade cyclizations of terpenoid polyalkenes. This synthesis approach reflects this compound's potential in the field of organic chemistry and drug discovery (Xing & Demuth, 2001).

Cell Cycle Impact

Research indicates that this compound affects cell cycle progression, DNA and protein synthesis, and cell division in cultured sea urchin embryos. Its influence on these fundamental biological processes highlights its potential as a tool in cellular biology research (White & Jacobs, 1983).

Inhibition of Microtubule Assembly

Studies have shown that this compound can inhibit the assembly of microtubules in vitro, impacting the polymerization of tubulin, a key protein in microtubule formation. This inhibition has implications for understanding the mechanics of cellular structure and function (O'Brien et al., 1983).

Propriétés

| 71103-05-4 | |

Formule moléculaire |

C27H38O4 |

Poids moléculaire |

426.6 g/mol |

Nom IUPAC |

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione |

InChI |

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

Clé InChI |

LLWMPGSQZXZZAE-JZFVXYNCSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES canonique |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

Synonymes |

stypoldione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)

![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)

![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)